

Spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Cat. No.: B175492

[Get Quote](#)

A Technical Guide to the Spectroscopic Profile of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available experimental spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol is limited. This guide provides a detailed, predicted spectroscopic profile based on the analysis of its structural components and data from analogous compounds. The information herein is intended to serve as a reference for researchers and to guide the spectral analysis of this compound.

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a chemical intermediate of interest in synthetic and medicinal chemistry. Its structure combines a bulky, lipophilic trityl protecting group with a functionalized methylimidazole core, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the predicted spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol and provides hypothetical experimental protocols for acquiring this data.

Molecular Structure and Predicted Spectroscopic Data

The key structural features of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** that dictate its spectroscopic properties are the trityl group (three phenyl rings attached to a single carbon), the substituted imidazole ring, a methyl group, and a primary alcohol (methanol) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.10 - 7.40	Multiplet	15H	Aromatic protons of the trityl group
~ 7.50	Singlet	1H	Imidazole ring proton (C2-H)
~ 4.50	Singlet	2H	Methylene protons (-CH ₂ OH)
~ 2.20	Singlet	3H	Methyl protons (-CH ₃)
~ 1.80	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~ 142.0	Quaternary aromatic carbons of the trityl group
~ 138.0	Imidazole ring carbon (C2)
~ 135.0	Imidazole ring carbon (C5)
~ 129.5	Aromatic carbons of the trityl group
~ 128.0	Aromatic carbons of the trityl group
~ 127.5	Aromatic carbons of the trityl group
~ 125.0	Imidazole ring carbon (C4)
~ 75.0	Quaternary carbon of the trityl group
~ 55.0	Methylene carbon (-CH ₂ OH)
~ 10.0	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Broad	O-H stretch of the alcohol
~ 3060 - 3030	Medium	Aromatic C-H stretch (trityl group)
~ 2920	Medium	Aliphatic C-H stretch (methyl and methylene groups)
~ 1600, 1490, 1450	Medium to Strong	Aromatic C=C stretching (trityl and imidazole rings)
~ 1050	Strong	C-O stretch of the primary alcohol
~ 750, 700	Strong	C-H out-of-plane bending for monosubstituted benzene rings (trityl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**

m/z	Ion
354	[M] ⁺ (Molecular Ion)
243	[C(C ₆ H ₅) ₃] ⁺ (Trityl cation - often the base peak)
111	[M - C(C ₆ H ₅) ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**.

Synthesis and Purification

A plausible synthetic route involves the protection of the imidazole nitrogen of (5-methyl-1H-imidazol-4-yl)methanol with trityl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. Purification would typically be achieved through column chromatography on silica gel.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl_3).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

IR Spectroscopy

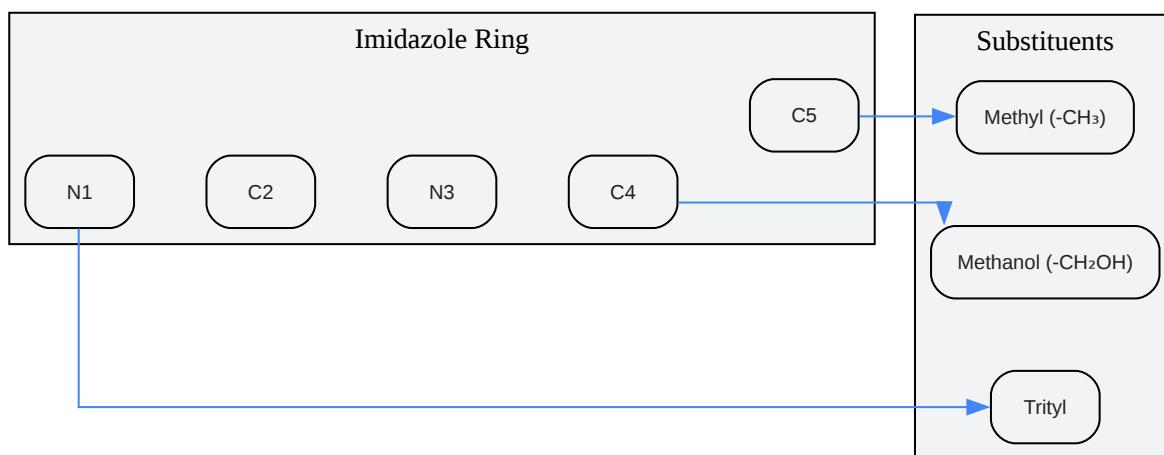
- **Sample Preparation:** Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Obtain the mass spectrum, ensuring to record the molecular ion peak and the major fragmentation peaks.

Visualizations

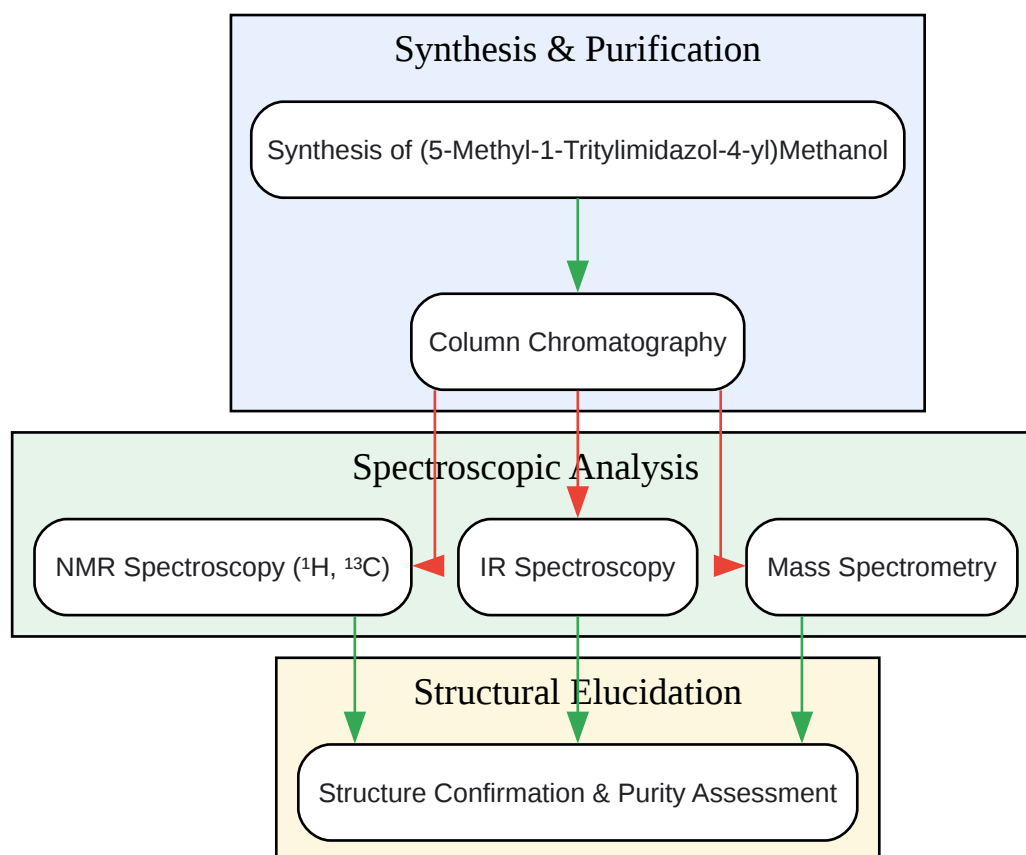
Molecular Structure



[Click to download full resolution via product page](#)

Caption: Molecular structure of **(5-Methyl-1-Tritylimidazol-4-yl)methanol**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization.

- To cite this document: BenchChem. [Spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175492#spectroscopic-data-for-5-methyl-1-tritylimidazol-4-yl-methanol\]](https://www.benchchem.com/product/b175492#spectroscopic-data-for-5-methyl-1-tritylimidazol-4-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com